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Abstract

Tetrahydrothiophene-2-carbonitrile, a saturated heterocyclic compound, presents a unique
scaffold of interest in medicinal chemistry and drug development. This technical guide provides
a comprehensive overview of its chemical properties, including its structure, reactivity, and
spectroscopic profile. While specific quantitative data for this compound remains limited in
publicly accessible literature, this guide compiles available information and provides context
based on related chemical structures. Detailed experimental methodologies for synthesis and
analysis, where available for analogous compounds, are presented to facilitate further
research.

Chemical and Physical Properties

Tetrahydrothiophene-2-carbonitrile, also known as thiolane-2-carbonitrile, is an organosulfur
compound with the molecular formula CsH7NS and a molecular weight of 113.18 g/mol .[1][2][3]
Its structure features a five-membered saturated ring (thiolane) with a nitrile group attached to
the carbon atom adjacent to the sulfur.

Table 1: Physicochemical Properties of Tetrahydrothiophene-2-carbonitrile and Related
Compounds

© 2025 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b050589?utm_src=pdf-interest
https://www.benchchem.com/product/b050589?utm_src=pdf-body
https://www.benchchem.com/product/b050589?utm_src=pdf-body
https://www.kuujia.com/cas-1003-31-2.html
http://www.thegoodscentscompany.com/data/rw1180991.html
https://www.benchchem.com/product/b050589
https://www.benchchem.com/product/b050589?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b050589?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

Tetrahydrothiophe Tetrahydrothiophe Thiophene-2-
Property L o
ne-2-carbonitrile he carbonitrile
CAS Number 112212-94-9[1][2][3] 110-01-0 1003-31-2[1][4]
Molecular Formula CsH7NS[2] CaHsS CsHsNS[1][4]
Molecular Weight 113.18 g/mol [1][2][3] 88.17 g/mol 109.15 g/mol [1][4]
Melting Point Data not available -96 °C Data not available
Boiling Point Data not available 119-121 °CJ[5] 192 °C[1]
Density Data not available 0.997 g/mL 1.172 g/mL at 25 °C[1]
logP (o/w) Data not available Data not available 1.270[2]
, , 1.5000-1.5014 (nD25)
Refractive Index Data not available n20/D 1.563

[5]

Structural Characteristics and Reactivity

The tetrahydrothiophene ring in Tetrahydrothiophene-2-carbonitrile is not planar and adopts
a puckered or "twist" conformation to minimize ring strain.[1] This three-dimensional structure is
a key feature for potential interactions with biological targets.

The reactivity of Tetrahydrothiophene-2-carbonitrile is primarily dictated by the sulfur atom
and the nitrile group.

o Sulfur Atom: The sulfur atom possesses lone pairs of electrons, making it a nucleophilic
center. It can readily undergo oxidation to form the corresponding sulfoxide and sulfone.[1]
This transformation can be achieved using oxidizing agents such as hydrogen peroxide or
peroxy acids. The sulfur atom can also coordinate with transition metals, acting as a ligand.

[1]

 Nitrile Group: The electron-withdrawing nature of the nitrile group makes the adjacent carbon
atom and the nitrile carbon itself electrophilic.[1] This functional group is susceptible to
nucleophilic attack and can be hydrolyzed to a carboxylic acid or reduced to an amine,
providing pathways for further functionalization.
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Spectroscopic Analysis

3.1. Infrared (IR) Spectroscopy

The most characteristic feature in the IR spectrum of Tetrahydrothiophene-2-carbonitrile is
the stretching vibration of the carbon-nitrogen triple bond (C=N) of the nitrile group. This
typically appears as a sharp, strong absorption band in the region of 2260-2240 cm™1.

3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR spectroscopy is a powerful tool for the structural elucidation and stereochemical
assignment of Tetrahydrothiophene-2-carbonitrile.[1] Due to the chiral center at the carbon
bearing the nitrile group (C2), the protons on the tetrahydrothiophene ring are expected to
exhibit complex splitting patterns. The geminal protons on the same carbon atom can be
diastereotopic, leading to distinct chemical shifts and coupling constants.

While a detailed experimental spectrum for Tetrahydrothiophene-2-carbonitrile is not readily
available, the expected proton and carbon chemical shifts can be estimated based on data for
related structures.

Experimental Protocols

Detailed experimental protocols for the synthesis of Tetrahydrothiophene-2-carbonitrile are
not explicitly described in the reviewed literature. However, general methods for the synthesis
of the tetrahydrothiophene ring and the introduction of a nitrile group can be adapted.

4.1. Synthesis of the Tetrahydrothiophene Ring (General Procedure)

A common method for the synthesis of the tetrahydrothiophene core involves the reaction of a
1,4-dihaloalkane with a sulfide source. The following is a general procedure for the synthesis of
the parent compound, tetrahydrothiophene, which can serve as a starting point for further
functionalization.[5]

e Reaction: 1,4-Dichlorobutane is reacted with sodium sulfide in a suitable solvent such as
dimethylformamide (DMF).
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e Procedure: A solution of 1,4-dichlorobutane and a solution of sodium sulfide in hot water are
added simultaneously to hot DMF with stirring. The reaction mixture is refluxed for several
hours.

o Work-up: The product is distilled from the reaction mixture. The distillate is made alkaline,
and sodium chloride is added to saturate the aqueous layer. The organic layer is separated,
dried over potassium hydroxide, and purified by distillation.

4.2. Introduction of the Nitrile Group

The introduction of a nitrile group at the 2-position of a pre-formed tetrahydrothiophene ring
would likely involve an a-functionalization strategy. This could potentially be achieved through
a-halogenation followed by nucleophilic substitution with a cyanide salt.

4.3. Purification

Purification of Tetrahydrothiophene-2-carbonitrile would likely involve standard techniques
such as distillation under reduced pressure or column chromatography on silica gel.

Biological Activity and Drug Development Potential

While there is no specific information on the biological activity or signaling pathway modulation
of Tetrahydrothiophene-2-carbonitrile, the broader class of thiophene-containing molecules
has significant importance in drug discovery.[6] Thiophene derivatives are known to exhibit a
wide range of pharmacological activities, including anticancer, anti-inflammatory, and
antimicrobial properties.[6]

The tetrahydrothiophene scaffold, being a saturated heterocycle, offers a three-dimensional
geometry that can be advantageous for specific binding to biological targets.[1] The nitrile
group can participate in hydrogen bonding and other interactions within a binding site.

Further research, including biological screening and mechanistic studies, is required to
elucidate the potential of Tetrahydrothiophene-2-carbonitrile as a pharmacologically active
agent.

Logical Relationships and Workflows
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General Synthetic and Reactivity Pathways

The following diagram illustrates the general synthetic logic and key reactivity of the
tetrahydrothiophene core, which is applicable to Tetrahydrothiophene-2-carbonitrile.
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Caption: Synthetic and reactivity pathways for the tetrahydrothiophene scaffold.
Experimental Workflow for Compound Analysis

The following diagram outlines a typical workflow for the analysis of a synthesized compound
like Tetrahydrothiophene-2-carbonitrile.
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Caption: Workflow for the analysis of synthesized Tetrahydrothiophene-2-carbonitrile.

Conclusion

Tetrahydrothiophene-2-carbonitrile is a molecule with potential for further exploration in the
field of medicinal chemistry. Its saturated heterocyclic nature and the presence of reactive
functional groups make it an attractive scaffold for the design of novel bioactive compounds.
This guide has summarized the currently available chemical information for this compound.
However, significant gaps in the experimental data, particularly regarding its physical
properties, detailed synthetic and analytical procedures, and biological activity, highlight the
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need for further research to fully unlock its potential. The provided information and proposed
experimental workflows aim to serve as a valuable resource for scientists undertaking such
investigations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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